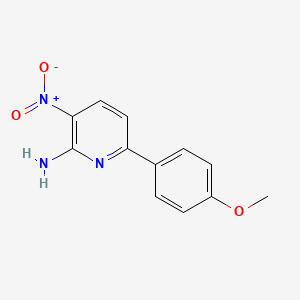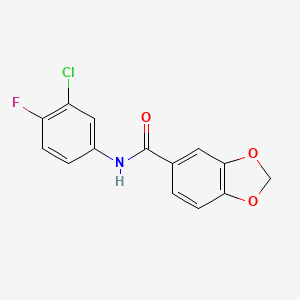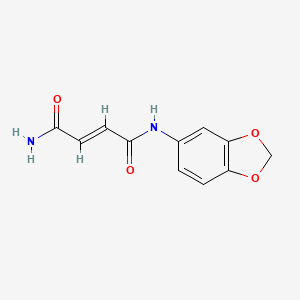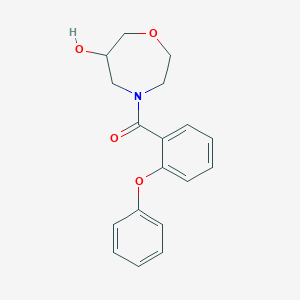![molecular formula C22H25ClN6O2 B5542794 4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)
4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, Abu‐Hashem et al. (2020) describe the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, indicating a method that could potentially be adapted for our compound of interest (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such methods typically involve reactions under specific conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
Determining the molecular structure of complex compounds is crucial for understanding their chemical behavior and potential interactions. Richter et al. (2023) detailed the crystal and molecular structures of a related compound, offering insights into the arrangement of atoms and bonds that could be reflective of the structural characteristics of our target molecule (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Chemical Reactions and Properties
Chemical reactions involving the target compound would be influenced by its functional groups and molecular structure. Basheer and Rappoport (2006) investigated reactions of isocyanates and isothiocyanates with active methylene compounds, which may be relevant to understanding the reactivity of the nitrogen-containing rings in our compound (Basheer & Rappoport, 2006).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, solubility, and crystallinity, are closely related to their molecular structure. Karczmarzyk and Malinka (2004) provided data on the crystal and molecular structures of related compounds, which could hint at the physical characteristics of our target molecule (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from structural analogs. Aayisha et al. (2019) performed DFT, molecular docking, and experimental analysis on a compound with a similar structure, which could shed light on the chemical behavior of our target molecule (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Compounds structurally related to "4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine" have been synthesized and evaluated for their pharmacological activities. For example, derivatives of pyrimidine and imidazole have been developed as potential anti-inflammatory and analgesic agents, showing high inhibitory activity on COX-2 selectivity and exhibiting significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). These findings suggest that compounds with similar structures may have potential therapeutic applications in managing pain and inflammation.
Antimicrobial and Antioxidant Activities
Research into pyrimidine derivatives also reveals their antimicrobial properties. New pyridine derivatives, including those with a piperazine component, have shown variable and modest activity against bacteria and fungi (Patel et al., 2011). Moreover, some pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties, indicating that certain compounds exhibit promising activities (Gouda, 2012). These activities highlight the potential for such compounds in developing new antimicrobial and antioxidant therapies.
Molecular Docking and Structural Analysis
Further, studies involving molecular docking and structural analysis of related compounds, such as those acting as alpha-2-imidazoline receptor agonists, provide insight into their potential mechanism of action and efficacy in treating hypertension (Aayisha et al., 2019). This suggests that "4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine" and similar compounds could be explored for their cardiovascular therapeutic potential.
Receptor Ligand Activity
New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives have been synthesized and identified as ligands for 5-HT7 and 5-HT1A receptors, indicating their potential use in neurological disorders (Intagliata et al., 2017). This research opens avenues for the development of new treatments for psychiatric and neurological conditions.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-14-15(2)29(13-24-14)21-12-20(25-16(3)26-21)27-7-9-28(10-8-27)22(30)18-11-17(23)5-6-19(18)31-4/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYIBBYUPRKCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)
![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)




![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

